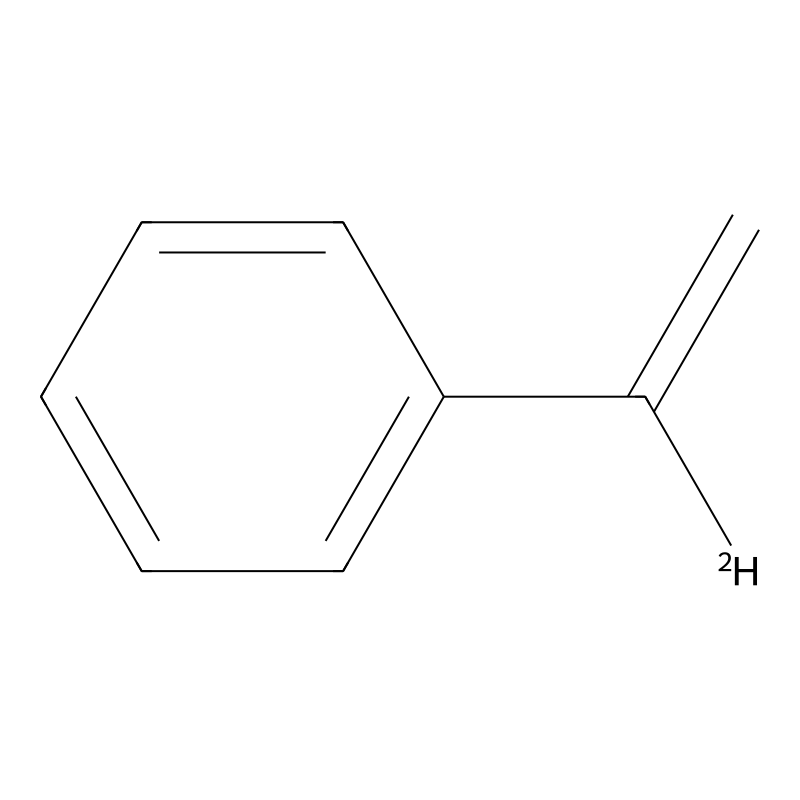1-Deuterioethenylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Applications in Organic Chemistry
-Deuterioethenylbenzene (C6H5CH=CHD) is a valuable molecule in organic chemistry due to the presence of a deuterium atom (D) bonded to the second carbon atom in the vinyl group (CH=CHD). This specific deuterium isotope substitution offers several advantages for research purposes:
Kinetic Isotope Effect (KIE) Studies
The C-H bond strength is slightly stronger than the C-D bond, leading to a phenomenon known as the kinetic isotope effect (KIE). By replacing hydrogen with deuterium, researchers can investigate reaction mechanisms and rate constants by observing the KIE in various reactions involving the vinyl group. This information helps elucidate reaction pathways and activation energies.
Mechanistic Investigations
The subtle change in bond strength caused by deuterium substitution can influence reaction mechanisms. Studying the behavior of 1-deuterioethenylbenzene compared to its non-deuterated counterpart can provide valuable insights into the role of the vinyl group in specific reactions. This information is crucial for designing and optimizing synthetic processes.
NMR Spectroscopy
Deuterium nuclei have different magnetic properties compared to hydrogen nuclei. This difference allows researchers to selectively decouple the signals of the deuterated vinyl group from other protons in the molecule using nuclear magnetic resonance (NMR) spectroscopy. This technique enhances the resolution and simplifies the analysis of complex NMR spectra, leading to a better understanding of the molecule's structure and dynamics.
Applications in Material Science
-Deuterioethenylbenzene has potential applications in material science due to its unique properties:
Liquid Crystals
The presence of the aromatic ring and the vinyl group makes 1-deuterioethenylbenzene a candidate for the development of liquid crystals. These materials exhibit properties between solids and liquids and are crucial for various technological applications, including displays, sensors, and optical devices. The specific isotope substitution with deuterium could potentially influence the liquid crystal properties, allowing for the design of materials with tailored characteristics.
Polymers
-Deuterioethenylbenzene can be incorporated into polymers through various polymerization techniques. The deuterium label can be used to study the structure, dynamics, and degradation of the resulting polymeric materials using techniques like neutron scattering and solid-state NMR spectroscopy. This information is valuable for developing new materials with improved properties for various applications.
1-Deuterioethenylbenzene, also known as deuteroethylbenzene, is a deuterated derivative of ethylbenzene where one hydrogen atom in the ethyl group is replaced by deuterium. Its chemical formula is , and it is primarily utilized in studies involving isotope labeling, particularly in organic chemistry and biochemistry. The presence of deuterium allows for unique tracking and analysis in various
- Study reaction mechanisms by observing how the deuterium isotope affects reaction rates and pathways.
- Simplify NMR spectra for better structural characterization of molecules containing the styrene moiety.
In the absence of specific data, we can assume 1-deuterioethenylbenzene shares some safety hazards with styrene:
- Flammability: Styrene is a flammable liquid. 1-Deuterioethenylbenzene is likely to be flammable as well.
- Skin and Eye Irritation: Styrene can irritate skin and eyes. 1-Deuterioethenylbenzene might exhibit similar irritant properties.
- Inhalation Hazards: Styrene inhalation can cause respiratory problems. 1-Deuterioethenylbenzene could pose similar inhalation risks.
- Isotope Exchange Reactions: Deuterium can exchange with hydrogen in the presence of catalysts, such as iron oxides or metal complexes, allowing for the study of reaction mechanisms and kinetics .
- C-H Activation: In the presence of specific catalysts, 1-deuterioethenylbenzene can undergo C-H bond activation, leading to the formation of products like benzaldehyde and acetophenone .
- Thermal Decomposition: Under certain conditions, it can decompose thermally to yield various aromatic compounds, which can be analyzed for their isotopic composition.
Several methods exist for synthesizing 1-deuterioethenylbenzene:
- Deuterated Ethanol Method: One common approach involves treating ethylbenzene with deuterated ethanol under acidic conditions to facilitate the exchange of hydrogen with deuterium .
- Chloro Compound Route: Another method involves the synthesis from optically active (S)-1-phenylethanol via a chloro compound, followed by reduction processes that incorporate deuterium .
- Direct Deuteration: Direct deuteration can be achieved using deuterated reagents in reactions such as electrophilic aromatic substitution or via metal-catalyzed reactions that favor deuterium incorporation.
1-Deuterioethenylbenzene has several applications:
- Isotope Labeling: It is widely used in isotopic labeling studies to trace metabolic pathways and reaction mechanisms in organic chemistry and biochemistry.
- NMR Spectroscopy: The presence of deuterium enhances NMR signals, making it useful for structural elucidation and dynamic studies of organic compounds.
- Pharmaceutical Development: It can be employed in drug development processes to study the pharmacokinetics and metabolism of drug candidates.
1-Deuterioethenylbenzene shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Ethylbenzene | C8H10 | Parent compound; widely used as a solvent |
| 1-Hydroxyethylbenzene | C8H10O | Hydroxyl derivative; used in organic synthesis |
| 1-Deutero-1-phenylethane | C8H10D | Optically active; used for chirality studies |
| Styrene | C8H8 | Vinyl group present; used in polymer production |
| Toluene | C7H8 | Methyl derivative; commonly used as a solvent |
Uniqueness: The presence of deuterium in 1-deuterioethenylbenzene allows it to serve specialized roles in research that require isotopic labeling, providing insights into reaction mechanisms that are not possible with non-deuterated compounds. Its ability to participate in isotope exchange reactions also sets it apart from similar compounds lacking this feature.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








